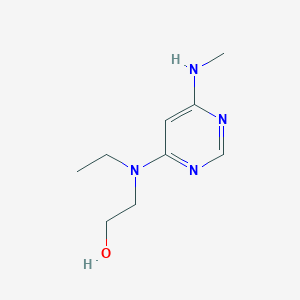
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, or BMTCA, is an organic compound that is used as a reagent in various scientific research applications. It is a brominated derivative of 1H-1,2,3-triazole-4-carboxylic acid, which is an important building block for various organic compounds. BMTCA is a versatile compound that is used in a wide range of scientific research applications, including synthesis of other organic compounds, drug design, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research on 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives mainly focuses on their synthesis and potential applications in various fields. One study describes a general method for synthesizing triazole derivatives, demonstrating their importance as intermediates in drug synthesis. The process involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, leading to the formation of 1-methyl-4-phenyl-1H-1,2,3-triazole. This compound is then further processed to yield the title compound, showcasing the versatility and utility of triazole derivatives in synthetic chemistry (Liu et al., 2015).
Luminescent Properties and Metal Complex Formation
Another aspect of research on triazole derivatives includes the study of their luminescent properties and the formation of metal complexes. For instance, the synthesis of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives has been reported, where an interesting in situ decarboxylation of the ligands was observed. This study not only contributes to the field of coordination chemistry but also suggests potential applications of these complexes in materials science, particularly in luminescence (Zhao et al., 2014).
Biological Activity and Probe Development
Research also extends to the biological activity of triazole compounds. A notable study describes the development of a new fluorescence probe based on a triazole derivative for the selective detection of homocysteine (Hcy), a biomarker for several diseases. This probe demonstrates high selectivity and sensitivity, indicating the potential of triazole derivatives in the development of diagnostic tools and in biomedical research (Chu et al., 2019).
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-4-7(11)2-3-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSQKXEWVBBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















